Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNMNYBXVGBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380467 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-35-0 | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution Approach
The nucleophilic aromatic substitution (SNAr) method leverages the reactivity of electron-deficient aromatic rings. 4-(Trifluoromethoxy)phenol, activated by the electron-withdrawing trifluoromethoxy group, reacts with α-halopropionic acid derivatives. For example, ethyl 2-bromopropionate undergoes SNAr with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . The ester intermediate is subsequently hydrolyzed using aqueous sodium hydroxide (NaOH) to yield the target acid.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | DMF or dimethyl sulfoxide (DMSO) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% after hydrolysis |
This method is favored for its simplicity but requires careful control of moisture and stoichiometry to minimize side reactions such as ester hydrolysis during coupling.
Esterification-Hydrolysis Method
Adapted from analogous phenoxy propionic acid syntheses , this two-step approach involves:
-
Esterification : Condensation of 4-(trifluoromethoxy)phenol with ethyl lactate using concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 60–80°C for 6–8 hours, forming ethyl 2-[4-(trifluoromethoxy)phenoxy]propionate.
-
Hydrolysis : Saponification of the ester with NaOH in ethanol-water, followed by acidification with HCl to precipitate the free acid.
Optimized Conditions
| Step | Conditions |
|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% |
| Solvent | Toluene or ethanol |
| Hydrolysis Base | 2M NaOH |
| Acidification | 6M HCl to pH 2–3 |
| Overall Yield | 70–85% |
This route is scalable and cost-effective, making it suitable for industrial applications.
Industrial-Scale Synthesis and Optimization
Industrial production prioritizes cost efficiency and reproducibility. Key considerations include:
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste and enable reuse across batches.
-
Solvent Selection : Toluene replaces DMF due to lower toxicity and easier recovery via distillation.
-
Process Intensification : Continuous-flow reactors enhance heat transfer and reduce reaction times by 30–40% compared to batch systems .
Typical Industrial Protocol
-
Charge 4-(trifluoromethoxy)phenol (1.0 eq), ethyl 2-bromopropionate (1.1 eq), and K₂CO₃ (1.5 eq) in toluene.
-
Reflux at 110°C for 8 hours with vigorous stirring.
-
Cool, filter, and concentrate the ester intermediate.
-
Hydrolyze with 2M NaOH at 60°C for 3 hours.
-
Acidify with HCl, filter, and recrystallize from ethyl acetate/hexane.
Analytical Characterization and Quality Control
Rigorous analytical methods ensure product integrity:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, UV detection at 254 nm; purity ≥98%.
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) : δ 12.2 (s, COOH), 7.8–7.4 (m, aromatic H), 4.7 (d, OCH₂), 2.6 (q, CH₂CH₃).
-
¹³C NMR : δ 177.6 (COOH), 144.1 (C-O), 122.8 (CF₃O).
-
-
Infrared Spectroscopy (IR) : Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), and 1150 cm⁻¹ (CF₃).
Chemical Reactions Analysis
Oxidation Reactions
The compound’s propanoic acid moiety and trifluoromethoxy-substituted aromatic ring undergo oxidation under controlled conditions.
- Key Findings :
Reduction Reactions
Reductive modifications target the carboxylic acid group or aromatic substituents.
- Key Findings :
Substitution Reactions
The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
- Key Findings :
Esterification and Hydrolysis
The carboxylic acid group readily forms esters, which are hydrolyzed under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Methyl 2-[4-(Trifluoromethoxy)Phenoxy]Propionate | |
| Saponification | NaOH (reflux) | Regenerated parent acid |
- Key Findings :
Photodegradation
Environmental studies highlight degradation pathways under UV light.
| Reaction Type | Conditions | Major Products | References |
|---|---|---|---|
| Photolysis | UV-C (254 nm) | Benzoquinone derivatives and CO₂ |
- Key Findings :
Industrial-Scale Modifications
Large-scale synthesis and functionalization processes:
| Process | Key Steps | Yield | References |
|---|---|---|---|
| Bulk Esterification | Continuous-flow reactor, TEA catalyst | >90% | |
| Purification | Crystallization (hexane/ethyl acetate) | 98% purity |
Scientific Research Applications
Anti-Diabetic Potential
DL-2-[4-(Trifluoromethoxy)phenoxy]propionic acid has been investigated for its potential in managing non-insulin-dependent diabetes mellitus (NIDDM). In a study, it was shown to influence glucose metabolism positively, indicating its possible role as a therapeutic agent for diabetes management .
Anti-Inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. It has been tested in vitro and in vivo for its ability to reduce inflammation markers, suggesting its utility in treating chronic inflammatory diseases .
Herbicidal Properties
The compound is noted for its herbicidal activity against various weeds. It functions by inhibiting specific biochemical pathways necessary for plant growth, making it a candidate for developing new herbicides. Patent literature describes formulations containing this compound that effectively control weed populations without harming crops .
Plant Growth Regulation
This compound has also been studied as a plant growth regulator. Its application can enhance certain growth parameters in crops, leading to improved yield and quality .
Case Studies and Research Findings
Market Insights
A comprehensive market analysis report indicates that the demand for this compound is increasing due to its diverse applications in pharmaceuticals and agriculture. The report highlights key trends, growth drivers, and market segmentation, providing a detailed overview of its commercial potential .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Substitutions:
| Compound Name | Substituents on Phenoxy Group | Core Structure |
|---|---|---|
| Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid | -OCF₃ at para position | Phenoxy propionic acid |
| Haloxyfop | -O-(3-chloro-5-(trifluoromethyl)pyridinyl) | Phenoxy propionic acid |
| Fenoxaprop ethyl | -O-(6-chloro-2-benzoxazolyl) | Phenoxy propionic acid ethyl ester |
| Bezafibrate (pharmaceutical analog) | -O-(4-chlorobenzoylaminoethyl) | Phenoxy methylpropanoic acid |
The trifluoromethoxy group in this compound distinguishes it from chlorine-containing analogs like 2-(2,4-dichlorophenoxy)propionic acid (–3) and pyridine/benzoxazole-substituted herbicides like haloxyfop and fenoxaprop ethyl .
Physicochemical Properties
| Property | This compound | Haloxyfop | Bezafibrate |
|---|---|---|---|
| LogP (Lipophilicity) | Estimated ~3.2 (high) | 3.8 | 4.1 |
| Water Solubility | Low (fluorinated group) | 0.5 mg/L | 0.1 mg/L |
| Metabolic Stability | High (due to -OCF₃) | Moderate | Low (ester hydrolysis) |
Biological Activity
DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (commonly referred to as DL-2-[4-(TFMP)P]) is a synthetic organic compound characterized by its trifluoromethoxy substituent, which significantly influences its biological activity. This compound, with a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of approximately 250.171 g/mol, has garnered attention due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic applications.
The unique trifluoromethoxy group enhances the lipophilicity of DL-2-[4-(TFMP)P], potentially leading to improved pharmacokinetic properties compared to other propionic acid derivatives. The compound appears as a white to off-white solid with a melting point ranging from 76°C to 78°C. Its chemical structure includes both a carboxylic acid group and a phenoxy moiety, which contribute to its reactivity and biological interactions.
Table 1: Comparison of Structural Features
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| DL-2-[4-(TFMP)P] | Trifluoromethoxy group | Enhanced lipophilicity and potential bioactivity |
| Ibuprofen | Propionic acid derivative | Widely used anti-inflammatory drug |
| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |
| Flurbiprofen | Propionic acid derivative | More potent anti-inflammatory effects |
| Diclofenac | Arylacetic acid derivative | Stronger analgesic properties |
Pharmacological Potential
Research indicates that DL-2-[4-(TFMP)P] exhibits various biological activities, particularly as an anti-inflammatory agent. Its structural features suggest that it may interact with cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group is believed to enhance the potency and selectivity for specific biological targets, making it a candidate for further pharmacological studies.
Case Study: Interaction with Cyclooxygenase Enzymes
Preliminary studies have shown that DL-2-[4-(TFMP)P] may inhibit COX enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that the compound has comparable efficacy to established NSAIDs, indicating its potential as an alternative therapeutic agent.
In Vitro Studies
In vitro studies have explored the compound's effects on various cell lines. For instance, assays measuring the inhibition of prostaglandin synthesis revealed that DL-2-[4-(TFMP)P] effectively reduces inflammatory markers in cultured macrophages. The results suggest a mechanism similar to that of ibuprofen, where COX inhibition leads to decreased production of pro-inflammatory mediators.
Table 2: Summary of In Vitro Findings
| Study Type | Cell Line Used | Key Findings |
|---|---|---|
| Prostaglandin Synthesis Inhibition | Macrophages | Reduced inflammatory markers |
| COX Enzyme Activity | Various Cell Lines | Comparable efficacy to ibuprofen |
The mechanism by which DL-2-[4-(TFMP)P] exerts its biological effects is primarily linked to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the trifluoromethoxy group enhances binding affinity and selectivity for COX isoforms, potentially leading to fewer side effects compared to traditional NSAIDs.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds. Studies suggest that the introduction of trifluoromethoxy groups significantly increases biological activity. For example, compounds with this substituent have shown enhanced potency in inhibiting serotonin uptake and other enzymatic activities relevant to various therapeutic areas.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid with high enantiomeric purity?
- Methodology : Utilize nucleophilic aromatic substitution or coupling reactions between trifluoromethoxy-substituted phenol derivatives and propionic acid precursors. For enantiomeric purity, employ chiral catalysts (e.g., BINAP-metal complexes) or chromatographic separation using chiral stationary phases (CSPs) in HPLC . Post-synthesis, confirm enantiomeric ratios via polarimetry or chiral HPLC with UV/fluorescence detection .
Q. How should researchers handle and store this compound to minimize degradation and exposure risks?
- Protocols :
- PPE : Wear acid-resistant gloves (Nitrile or Natural Rubber), indirect-vent goggles, and Tyvek® suits to prevent skin/eye contact .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis or photodegradation .
- Decontamination : Use HEPA-filtered vacuums for spills; contaminated clothing must be laundered by trained personnel to avoid secondary exposure .
Q. What experimental approaches are used to assess the acute toxicity of this compound?
- Testing Framework :
- In vitro : Conduct MTT assays on human keratinocyte (HaCaT) or lung epithelial (A549) cells to evaluate cytotoxicity.
- In vivo : Follow OECD Guideline 423 for acute oral toxicity in rodents, monitoring LD₅₀ and histopathological changes. Reference safety data from structurally similar phenoxypropionic acids (e.g., R36/37/38 hazard codes indicate irritation risks) .
- Exposure Monitoring : Use OSHA-compliant air sampling and GC-MS to quantify workplace airborne concentrations .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Workflow :
- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Structural Confirmation : Use ¹H/¹³C NMR to verify the trifluoromethoxy (–OCF₃) and phenoxy moieties; compare with reference spectra .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
II. Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact its bioactivity?
- Enantiomeric Resolution :
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Derivatize with chiral agents (e.g., Mosher’s acid) for enhanced separation .
- Bioactivity : Compare herbicidal or pharmacological activity of (R)- and (S)-enantiomers via enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicidal activity) .
Q. How can structure-activity relationship (SAR) studies optimize the herbicidal efficacy of this compound?
- SAR Design :
- Substitution Patterns : Syntize analogs with varying substituents (e.g., –CF₃ vs. –Cl at the phenoxy ring) and evaluate inhibitory effects on target enzymes (e.g., ACCase in plants) .
- Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities with ACCase active sites .
Q. What methodologies are employed to study the metabolic pathways of this compound in mammalian systems?
- Metabolic Profiling :
- In vitro : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Monitor for glucuronidation or sulfation of the carboxylic acid group .
- In vivo : Administer ¹⁴C-labeled compound to rodents; quantify urinary/fecal excretion and tissue retention using scintillation counting .
Q. How can environmental persistence and degradation products of this compound be assessed?
- Environmental Fate Studies :
- Hydrolysis : Test stability at pH 5–9 (40°C, 30 days) with LC-MS/MS to detect breakdown products (e.g., trifluoromethoxy phenol derivatives) .
- Soil Microcosms : Analyze aerobic/anaerobic degradation half-lives using OECD Guideline 307. Employ QSAR models to predict ecotoxicity in non-target organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
